molecular formula C2I3NO2 B14406565 1,1,2-Triiodo-2-nitroethene CAS No. 86186-27-8

1,1,2-Triiodo-2-nitroethene

Cat. No.: B14406565
CAS No.: 86186-27-8
M. Wt: 450.74 g/mol
InChI Key: FOINFBWFWNIDNJ-UHFFFAOYSA-N
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Description

1,1,2-Triiodo-2-nitroethene (chemical formula: C₂IN₃O₂) is a halogenated nitroalkene characterized by three iodine atoms and a nitro group attached to an ethene backbone. This compound is notable for its high molecular weight (approximately 484.8 g/mol) and its role as a reactive intermediate in organic synthesis. Its structure confers unique electrophilic properties, making it valuable in cross-coupling reactions and as a precursor for iodinated aromatic compounds. However, its instability under ambient conditions and sensitivity to light and heat limit its practical applications without specialized handling .

Properties

CAS No.

86186-27-8

Molecular Formula

C2I3NO2

Molecular Weight

450.74 g/mol

IUPAC Name

1,1,2-triiodo-2-nitroethene

InChI

InChI=1S/C2I3NO2/c3-1(4)2(5)6(7)8

InChI Key

FOINFBWFWNIDNJ-UHFFFAOYSA-N

Canonical SMILES

C(=C(I)I)([N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,2-Triiodo-2-nitroethene typically involves the iodination of nitroethene derivatives. One common method includes the reaction of 2-nitroethanol with iodine in the presence of a strong acid, such as sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the triiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1,2-Triiodo-2-nitroethene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,2-Triiodo-2-nitroethene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a radiocontrast agent due to the presence of iodine atoms.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2-Triiodo-2-nitroethene involves its interaction with molecular targets through its nitro and iodine groups. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

To contextualize 1,1,2-Triiodo-2-nitroethene’s properties, it is essential to compare it with structurally or functionally related compounds, such as 1,1-dichloro-2-nitroethene , 1-nitroethene , and 1,1,2-tribromo-2-nitroethene .

Structural and Reactivity Comparisons
Property 1,1,2-Triiodo-2-nitroethene 1,1-Dichloro-2-nitroethene 1-Nitroethene 1,1,2-Tribromo-2-nitroethene
Molecular Weight (g/mol) 484.8 174.9 87.04 361.7
Halogen Substituents I, I, I Cl, Cl None Br, Br, Br
Electrophilicity High (due to Iodine’s polarizability) Moderate Low High (Br less polarizable than I)
Thermal Stability Poor (decomposes >40°C) Moderate (stable up to 80°C) Unstable (polymerizes) Poor (decomposes >60°C)

Key Findings :

  • Reactivity: The iodine atoms in 1,1,2-Triiodo-2-nitroethene enhance its electrophilicity compared to chlorinated or non-halogenated analogs, facilitating nucleophilic substitutions. However, brominated analogs exhibit slower reaction kinetics due to bromine’s lower polarizability .
  • Stability : The compound’s thermal instability contrasts sharply with 1,1-dichloro-2-nitroethene, which is more robust. This limits its utility in high-temperature reactions unless stabilized by cryogenic conditions .

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